molecular formula C6H16Cl2N2 B1375743 [(1-Aminocyclopropyl)methyl]dimethylamine dihydrochloride CAS No. 1401426-20-7

[(1-Aminocyclopropyl)methyl]dimethylamine dihydrochloride

Cat. No.: B1375743
CAS No.: 1401426-20-7
M. Wt: 187.11 g/mol
InChI Key: QJGFVZLTXSTRAI-UHFFFAOYSA-N
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Description

[(1-Aminocyclopropyl)methyl]dimethylamine dihydrochloride is a chemical compound with the molecular formula C6H15Cl2N2. It is a derivative of cyclopropylamine, featuring a cyclopropyl ring attached to a methyl group, which is further connected to a dimethylamine group. This compound is typically used in various scientific research applications due to its unique chemical properties .

Preparation Methods

The synthesis of [(1-Aminocyclopropyl)methyl]dimethylamine dihydrochloride involves several steps. One common method includes the reaction of cyclopropylmethylamine with formaldehyde and dimethylamine under acidic conditions to form the desired product. The reaction is typically carried out in an aqueous medium, and the product is isolated as a dihydrochloride salt to enhance its stability and solubility .

Chemical Reactions Analysis

[(1-Aminocyclopropyl)methyl]dimethylamine dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

[(1-Aminocyclopropyl)methyl]dimethylamine dihydrochloride is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of [(1-Aminocyclopropyl)methyl]dimethylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

[(1-Aminocyclopropyl)methyl]dimethylamine dihydrochloride can be compared with other cyclopropylamine derivatives, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

1-[(dimethylamino)methyl]cyclopropan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c1-8(2)5-6(7)3-4-6;;/h3-5,7H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGFVZLTXSTRAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1(CC1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1401426-20-7
Record name 1-[(dimethylamino)methyl]cyclopropan-1-amine dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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